CID 131699360
Description
Its identification likely relies on spectral data (e.g., mass spectrometry, NMR) and comparative analyses with structurally analogous compounds .
Properties
Molecular Formula |
C9H7BrNaO2 |
|---|---|
Molecular Weight |
250.04 g/mol |
InChI |
InChI=1S/C9H7BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,5-6H,4H2; |
InChI Key |
NCLPKOGVXRJLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC=O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(3-bromophenyl)-3-oxopropanal typically involves multiple steps. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(3-bromophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Sodium;3-(3-bromophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;3-(3-bromophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and carbonyl group play crucial roles in these interactions, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
The comparison of CID 131699360 with analogous compounds is structured around molecular properties, spectral behavior, and functional roles, drawing parallels from evidence on related CIDs.
Structural and Physicochemical Properties
While this compound's exact structure is unspecified, compounds with similar PubChem IDs (e.g., oscillatoxin derivatives in or trifluoromethyl-substituted aromatics in ) provide a basis for comparison:

Key Observations :
- This compound’s GC-MS elution profile () suggests intermediate volatility, distinct from highly lipophilic oscillatoxins and more polar trifluoromethyl ketones.
- Functional groups (e.g., hydroxyls, halogens) influence solubility and bioavailability, as seen in oscillatoxins (low solubility) versus CAS 1533-03-5 (moderate solubility) .
Analytical and Spectral Behavior
Mass Spectrometry :
- This compound’s fragmentation pattern (if studied via LC-ESI-MS) could resemble ginsenosides (), where collision-induced dissociation (CID) differentiates isomers based on glycosidic bond cleavage. For example, ginsenoside Rf and pseudoginsenoside F11 show distinct MS² spectra .
- Comparatively, oscillatoxin derivatives () exhibit unique fragmentation due to macrocyclic lactone rings, producing diagnostic ions at m/z 485 and 467 .
Chromatographic Retention :
- In GC-MS, this compound’s retention time () may align with mid-polar compounds, contrasting with highly volatile trifluoromethyl ketones (shorter retention) or large macrocycles (longer retention) .
Q & A
Q. How can conflicting results from high-throughput screens be systematically resolved?
- Methodological Guidance : Apply machine learning (e.g., random forests) to identify outliers or batch effects in large datasets . Validate hits using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) and prioritize compounds with consistent activity across platforms .
Key Considerations
- Ethical and Safety Compliance : Ensure adherence to institutional review boards (IRBs) for studies involving human subjects or animal models .
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
- Critical Analysis : Regularly revisit research questions to adapt to new findings, employing iterative hypothesis refinement .
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